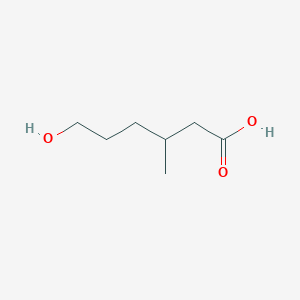
6-Hydroxy-3-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3-methylhexanoic acid is a 3-hydroxy monocarboxylic acid that is hexanoic acid substituted by a hydroxy group and a methyl group at position 3. It is a metabolite found in human sweat and has a molecular formula of C7H14O3 . This compound is known for its role as a human metabolite and its presence in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methylhexanoic acid can be achieved through various chemical reactions. One common method involves the hydrolysis of 3-hydroxy-3-methylhexanoate esters under acidic or basic conditions . Another approach is the biocatalytic synthesis using regioselective nitrilases, which can hydrolyze nitriles to the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high regio- and enantioselectivity. The use of biocatalytic processes is preferred due to their environmental friendliness and cost-effectiveness .
化学反応の分析
Types of Reactions: 6-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxy group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3-methylhexanoic acid.
Reduction: Formation of 6-hydroxy-3-methylhexanol.
Substitution: Formation of 6-chloro-3-methylhexanoic acid.
科学的研究の応用
6-Hydroxy-3-methylhexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role as a human metabolite and its presence in sweat.
Medicine: Investigated for its potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the fragrance industry for its odoriferous properties.
作用機序
The mechanism of action of 6-Hydroxy-3-methylhexanoic acid involves its interaction with various molecular targets and pathways. As a metabolite, it participates in biochemical reactions within the human body, contributing to metabolic processes. The hydroxy and carboxylic acid groups allow it to engage in hydrogen bonding and other interactions with enzymes and receptors .
類似化合物との比較
3-Hydroxy-3-methylhexanoic acid: A similar compound with a hydroxy group at the same position but different structural isomers.
3-Hydroxyhexanoic acid: Lacks the methyl group at position 3, making it less sterically hindered.
3-Methylhexanoic acid: Lacks the hydroxy group, affecting its reactivity and interactions.
Uniqueness: 6-Hydroxy-3-methylhexanoic acid is unique due to the presence of both a hydroxy and a methyl group at position 3, which influences its chemical reactivity and biological interactions. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its similar compounds .
特性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
6-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChIキー |
ICELWQDCXZXRBH-UHFFFAOYSA-N |
正規SMILES |
CC(CCCO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)

![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
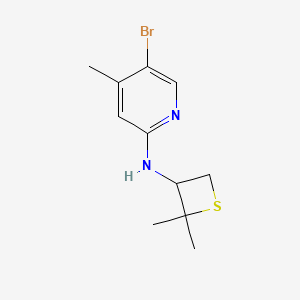
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
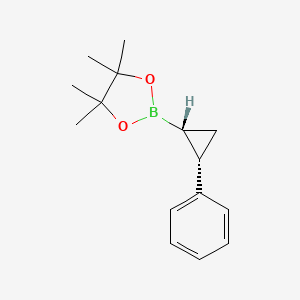
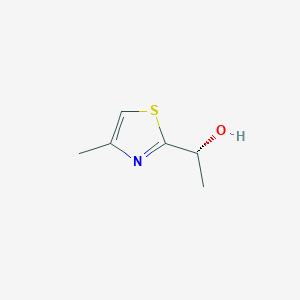

![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
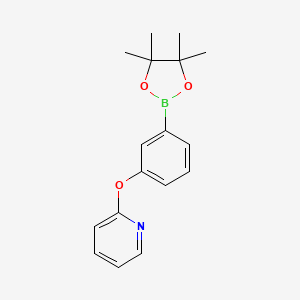
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)
